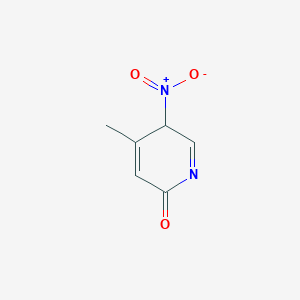

4-methyl-3-nitro-3H-pyridin-6-one

Description

Contextualization within Nitro-Substituted Pyridinone Chemistry

Nitro-substituted pyridinones are a significant subclass of pyridinone compounds, characterized by the presence of a nitro group (-NO₂) on the pyridinone ring. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the pyridinone scaffold. This electron-withdrawing nature decreases the electron density on the ring, making it more susceptible to nucleophilic attack.

The presence of the nitro group enhances the reactivity of the pyridinone, enabling it to participate in a variety of chemical reactions that are crucial in synthetic organic chemistry. This heightened reactivity is a key factor in its utility as an intermediate for synthesizing more complex molecules. The specific placement of the nitro and methyl groups on the 4-methyl-3-nitro-pyridinone ring further dictates its specific reaction pathways and potential applications.

Significance of the Pyridinone Scaffold in Synthetic Organic Chemistry

The pyridinone scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. Pyridinone derivatives are found in numerous natural products and have demonstrated a wide range of biological activities. This has led to their extensive use in the development of new therapeutic agents.

Due to their structural features, pyridinones can act as hydrogen bond donors and acceptors, allowing them to interact with biological targets such as enzymes and receptors. The ability to readily functionalize the pyridinone ring allows chemists to fine-tune the steric and electronic properties of molecules, which is essential for optimizing drug efficacy and other material properties.

Overview of Research Trajectories for 4-hydroxy-6-methyl-3-nitro-2-pyridone

Research involving 4-hydroxy-6-methyl-3-nitro-2-pyridone, the stable tautomer of 4-methyl-3-nitro-3H-pyridin-6-one, has primarily focused on its application as a key intermediate in the synthesis of various functional molecules.

Pharmaceutical Development: This compound serves as a crucial starting material for the synthesis of a range of pharmaceuticals. chemimpex.com Its structure is particularly valuable for developing new drugs aimed at treating bacterial infections and cancer. chemimpex.com The unique arrangement of functional groups allows for chemical modifications that can enhance the therapeutic effects of the final drug products. chemimpex.com

Agricultural Chemistry: In the field of agrochemicals, 4-hydroxy-6-methyl-3-nitro-2-pyridone is utilized in the formulation of herbicides. chemimpex.com Its chemical properties contribute to its effectiveness in controlling the growth of unwanted plants, which is vital for crop management and improving agricultural yields. chemimpex.com

Biochemical Research: The compound is also employed in biochemical assays. These assays are instrumental in understanding disease mechanisms and in the development of new therapeutic strategies. chemimpex.com

Chemical Data

The following table summarizes the key chemical properties of the stable tautomer, 4-hydroxy-6-methyl-3-nitro-2-pyridone.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₄ sigmaaldrich.com |

| Molecular Weight | 170.12 g/mol sigmaaldrich.com |

| CAS Number | 4966-90-9 sigmaaldrich.com |

| Melting Point | 293-296 °C sigmaaldrich.com |

| Appearance | Light orange to yellow to green crystalline powder chemimpex.com |

| Synonyms | 2,4-Dihydroxy-6-methyl-3-nitropyridine, 6-methyl-3-nitropyridine-2,4-diol cymitquimica.com |

Tautomeric Forms

Pyridinones exist in equilibrium with their hydroxy-pyridine tautomers. The predominant form can depend on the solvent and substitution pattern.

| Tautomer Name | Structure |

| 4-hydroxy-6-methyl-3-nitro-2-pyridone | (Predominant keto form) |

| 2,4-dihydroxy-6-methyl-3-nitropyridine | (Enol form) |

| This compound | (Isomeric keto form) |

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

4-methyl-3-nitro-3H-pyridin-6-one |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3,5H,1H3 |

InChI Key |

FDDYKNAQMPXMTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N=CC1[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 4 Methyl 3 Nitro 3h Pyridin 6 One

Influence of the Nitro Group on Pyridinone Reactivity

The nitro group (-NO2) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and the resonance stabilization of the negative charge. youtube.comquora.com This characteristic profoundly influences the reactivity of the pyridinone scaffold.

The primary influence of the nitro group on the 4-methyl-3-nitro-3H-pyridin-6-one ring is its strong electron-withdrawing effect. nih.gov This effect decreases the electron density on the pyridinone ring, making it more electrophilic and, consequently, more susceptible to attack by nucleophilic reagents. nih.govuoanbar.edu.iq The presence of the nitro group activates the pyridinone scaffold for reactions with nucleophiles, a property that is exploited in various synthetic transformations. nih.gov

The electron-withdrawing nature of the nitro group, in conjunction with the carbonyl group and the ring nitrogen, significantly diminishes the electron density of the pyridone system. nih.gov This heightened electrophilicity facilitates the addition of nucleophiles to the ring. For instance, pyridones with a nitro group are highly electron-deficient and readily react with nucleophilic reagents. nih.gov This activation is a key principle in the functionalization of pyridone and quinolone scaffolds. nih.gov

The electron-deficient nature imparted by the nitro group also activates the pyridinone ring for participation in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. nih.gov The reduced electron density on the pyridinone ring makes it a good reaction partner for electron-rich dienes. nih.gov For example, 5-nitro-2-pyridones react with 2,3-dimethyl-1,3-butadiene (B165502) in a regioselective Diels-Alder cycloaddition. nih.gov

This enhanced reactivity in cycloadditions highlights the versatility of the nitro group in modulating the electronic properties and, consequently, the chemical behavior of the pyridinone system. The ability of nitropyridinones to act as superelectrophiles makes them prone to undergo [4+2]-cycloaddition with dienes. nih.gov This reactivity is a direct consequence of the decreased aromaticity resulting from the strong electron-withdrawing effect of the nitro group. nih.gov

Nucleophilic Reactivity Profiles

The activated nature of the this compound ring allows for a range of reactions with different types of nucleophiles.

Amines, being effective nucleophiles, can react with nitropyridinones. In some cases, this can lead to ring-opening reactions. For instance, the treatment of 1-methyl-3,5-dinitro-2-pyridone with amines results in the cleavage of C-C bonds to form nitro-substituted azadienamines. nih.gov This aminolysis is initiated by the nucleophilic attack of the amine at the 4- and 6-positions of the pyridone ring. nih.gov Similarly, 3-methyl-5-nitropyrimidin-4(3H)-one undergoes aminolysis with primary amines to yield functionalized nitroenamines. arkat-usa.org

The susceptibility to aminolysis underscores the high degree of activation of the pyridone ring by the nitro group. To circumvent this, less nucleophilic nitrogen sources, such as ammonium (B1175870) acetate (B1210297), can be employed in certain ring transformation reactions. ic.ac.uk

This compound is expected to react with a variety of carbon nucleophiles. The electron-deficient nature of the ring facilitates the attack of carbanions. For example, highly electrophilic nitroisoxazolo[4,3-b]pyridines, which share the activated nitropyridine core, react with neutral C-nucleophiles like 1,3-dicarbonyl compounds and π-excessive arenes under mild, base-free conditions to form 1,4-addition products. nih.gov

The reaction of nitroarenes with carbon nucleophiles can be influenced by the reaction conditions and the nature of the nucleophile. frontiersin.orgnih.gov In some instances, the reaction can proceed through the formation of a nitrile oxide intermediate in a superacidic medium, which is then intercepted by electron-rich arenes. frontiersin.orgnih.gov

Vicarious nucleophilic substitution (VNS) is a specific type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.org This reaction is particularly common for nitroaromatic compounds. wikipedia.orgorganic-chemistry.org The nucleophile in a VNS reaction typically contains a leaving group at the nucleophilic center. organic-chemistry.org

The mechanism involves the addition of the carbanion to the nitroarene, forming a σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanionic center to restore aromaticity. organic-chemistry.orgnih.gov This method allows for the direct C-H functionalization of nitroarenes and nitroheterocycles. nih.govnih.gov

For substituted nitroarenes, the position of substitution (ortho or para to the nitro group) can be influenced by the other substituents on the ring. organic-chemistry.org VNS reactions have been successfully applied to various nitropyridines. organic-chemistry.orgnih.gov Given the structure of this compound, it is a potential substrate for VNS reactions, allowing for the introduction of various substituents onto the pyridinone ring.

Electrophilic Reactivity Profiles

The reactivity of this compound is significantly influenced by the electronic properties of its constituent groups. The pyridine (B92270) ring, inherently electron-deficient, is further deactivated by the presence of the strongly electron-withdrawing nitro group (-NO₂) and the carbonyl group. This deactivation renders the ring system susceptible to nucleophilic attack.

Tautomerism and Isomerization Pathways

Keto-Enol Tautomerism of Pyridinones

Pyridinones, including this compound, exist in a dynamic equilibrium between two tautomeric forms: the keto form (an amide) and the enol form (a hydroxy-pyridine). masterorganicchemistry.comyoutube.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds.

Keto Form: this compound

Enol Form: 6-hydroxy-4-methyl-3-nitropyridin-2-ol (or its isomers)

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. orientjchem.org However, the equilibrium can be influenced by factors such as conjugation, aromaticity, and hydrogen bonding. masterorganicchemistry.com In pyridinone systems, the keto tautomer is generally predominant. nih.gov The existence of the corresponding enol tautomer, 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one, is documented, confirming this equilibrium. cymitquimica.com

Theoretical studies on similar molecules using density functional theory (DFT) have consistently shown the keto form to be more stable than the enol form in both the gas phase and in various solvents. orientjchem.org

| Feature | Keto Form (Pyridinone) | Enol Form (Hydroxypyridine) |

|---|---|---|

| Structure | Contains a C=O (carbonyl) group and an N-H bond within the ring. | Contains an O-H (hydroxyl) group and the ring is aromatic (pyridine). |

| Dominance | Generally the more stable and predominant form at equilibrium. nih.gov | Exists in a smaller proportion at equilibrium. nih.gov |

| Key Bonds | C=O, C=C, N-H | C-O, C=C, C=N, O-H |

Intramolecular Proton Transfer Dynamics

Intramolecular proton transfer (IPT) is a fundamental process governing the interconversion of tautomers. In this compound, this process can be complex. Direct proton transfer from the nitrogen to the oxygen is one possible pathway. However, the presence of the nitro group introduces an alternative, potentially lower-energy pathway known as nitro-assisted proton transfer. nih.gov

Reaction Dynamics and Kinetics

For processes like tautomerization, femtosecond transient absorption spectroscopy is a powerful tool to observe the real-time dynamics. researchgate.net Studies on nitrophenols show that excited-state proton transfer can occur on a sub-nanosecond timescale, leading to the formation of anionic species. uci.edu The tautomerization of this compound is likely to exhibit similarly complex dynamics, with rates influenced by solvent polarity and temperature. nih.govrsc.org

Role of Substituents on Reaction Pathways, with a focus on the Methyl Group

The regioselectivity of electrophilic substitution reactions on the pyridinone ring is controlled by the directing effects of the existing substituents: the methyl group and the nitro group. These groups exert opposing electronic effects.

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring via an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself. chemguide.co.uk In this molecule, the positions ortho to the methyl group are C3 and C5.

Nitro Group (-NO₂): This is a strongly deactivating group that withdraws electron density from the ring through resonance and inductive effects. It directs incoming electrophiles to the meta position. chemguide.co.uk The position meta to the nitro group is C5.

Carbonyl Group (-C=O): The ring carbonyl also acts as a deactivating, meta-directing group.

| Substituent | Electronic Effect | Directing Influence | Target Positions |

|---|---|---|---|

| Methyl (-CH₃) | Activating | Ortho, Para | C3, C5 |

| Nitro (-NO₂) | Deactivating | Meta | C5 |

| Carbonyl (-C=O) | Deactivating | Meta | C2, C4 |

Intermolecular Interactions and Aggregation Behavior in Reactivity

In the solid state and in concentrated solutions, this compound is expected to exhibit significant intermolecular interactions that influence its physical properties and reactivity. The primary interactions are hydrogen bonding and π-π stacking.

Crystal structures of analogous compounds like 4-methyl-3-nitro-pyridin-2-amine show the formation of inversion dimers through intermolecular N-H···N or N-H···O hydrogen bonds. nih.govnih.gov For this compound, strong hydrogen bonds between the N-H of one molecule and the carbonyl oxygen (C=O) of another are highly probable, leading to the formation of stable dimers or larger aggregates. nih.gov

These non-covalent interactions are crucial in supramolecular chemistry and can stabilize the three-dimensional structure of molecules in the solid state. researchgate.net Furthermore, aromatic π-π stacking interactions between the pyridinone rings can contribute to the stability of the aggregated structures. nih.govresearchgate.net

This aggregation can directly impact chemical reactivity. Studies on pyrimidinones (B12756618) have shown that dimerization plays a crucial role in facilitating tautomerization through a double proton transfer mechanism within the dimer complex. nih.gov The formation of such aggregates can alter the accessibility of reactive sites and change the energy profile of reaction pathways compared to the isolated monomer. Theoretical investigations on other nitro-containing heterocyclic compounds have quantified the strength of these intermolecular hydrogen bonds, confirming their dominant role in the formation of stable complexes. researchgate.net

Theoretical and Computational Studies of 4 Methyl 3 Nitro 3h Pyridin 6 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and understanding the behavior of molecules at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), offer a balance between computational cost and accuracy. nih.govscirp.org

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT calculations have been employed to optimize the molecular geometry of various heterocyclic compounds, providing insights into their stable conformations. nih.govnih.gov For instance, DFT at the B3LYP/6-311G(d,p) level has been used to perform geometry optimizations and frequency calculations. researchgate.net This approach allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. In the study of related compounds like 3-methyl-4-pyrimidone, DFT methods have been shown to yield accurate results for modeling isolated molecules. scirp.org

Basis Set Selection and Functional Comparison

The choice of a basis set in DFT calculations is crucial as it affects the accuracy and computational cost. youtube.com A basis set is a set of mathematical functions used to describe the electronic wavefunction of a molecule. youtube.com Larger basis sets generally provide more accurate results but require more computational resources. youtube.com Common basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). youtube.comstackexchange.com The selection of a basis set often depends on the specific properties being investigated and the size of the system. researchgate.net For instance, basis sets augmented with diffuse functions, such as aug-cc-pVXZ, are often used for calculating properties like optical rotation. researchgate.net

Functionals in DFT are approximations to the exchange-correlation energy. The B3LYP functional, a hybrid functional, is a popular choice and has been demonstrated to provide reliable results for a wide range of molecules, including heterocyclic systems. scirp.orgresearchgate.net Comparisons between different functionals and basis sets are often performed to ensure the reliability of the calculated properties. stackexchange.com

Molecular Geometry and Conformation Analysis

DFT optimizations provide detailed information about the bond lengths, bond angles, and dihedral angles of 4-methyl-3-nitro-3H-pyridin-6-one. This data is essential for understanding the molecule's three-dimensional structure and conformational preferences. For example, in a study of a pyran derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the optimized geometrical parameters. researchgate.net Similarly, studies on other heterocyclic compounds have used DFT to analyze their molecular structures. researchgate.net The planarity or non-planarity of the ring system and the orientation of the methyl and nitro substituent groups are key aspects revealed by conformational analysis.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals and the molecular electrostatic potential provides valuable insights into the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. numberanalytics.comwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com

The HOMO-LUMO energy gap can be calculated using computational methods like DFT. For instance, in a study of an imidazole (B134444) derivative, the HOMO-LUMO gap was calculated to be 4.4871 eV using the B3LYP/6-311++G basis set, indicating significant charge transfer within the molecule. irjweb.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

(Note: The values in this table are placeholders and would be populated with data from specific DFT calculations on this compound.)

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de MESP maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. researchgate.netresearchgate.net Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.net

MESP analysis can identify the electron-rich and electron-deficient regions of this compound. The oxygen atoms of the nitro group and the carbonyl group are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms and regions near the nitrogen atom in the ring might exhibit positive potential. The MESP is calculated using the optimized geometry from DFT calculations. uni-muenchen.de The topology of the MESP, including the location of critical points, can provide a quantitative measure of molecular interactions and reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and intramolecular interactions. orientjchem.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. In a molecule such as this compound, key interactions would likely involve the lone pairs of oxygen and nitrogen atoms and the π-orbitals of the pyridine (B92270) ring.

NBO analysis provides a detailed picture of the electron density distribution in core, valence, and Rydberg orbitals. nih.gov The stabilization energies derived from second-order perturbation theory within NBO analysis highlight the most significant intramolecular charge transfer interactions, which are crucial for understanding the molecule's stability and reactivity. researchgate.net For instance, interactions between the lone pair orbitals of the nitro group's oxygen atoms and the antibonding orbitals of the pyridine ring would be of particular interest.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.de This analysis helps to identify the most electropositive and electronegative centers within the molecule. In this compound, the nitrogen and oxygen atoms of the nitro group and the pyridinone oxygen are expected to carry significant negative charges, while the adjacent carbon and nitrogen atoms in the ring would likely be electropositive.

It is important to note that Mulliken charges can be sensitive to the choice of the basis set used in the calculation and may sometimes produce unphysical results. uni-muenchen.deresearchgate.net Nevertheless, it provides a useful qualitative picture of the charge distribution.

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO/DFT)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method with DFT, are a standard tool for structural elucidation. dntb.gov.uanih.gov By calculating the ¹H and ¹³C NMR spectra, one can compare the theoretical chemical shifts with experimental data to confirm the molecular structure. vscht.cz The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are considered. nih.gov For this compound, theoretical calculations would predict the chemical shifts for the methyl protons, the ring protons, and the various carbon atoms, providing a basis for spectral assignment.

Computational Vibrational Spectroscopy (IR and Raman)

Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at a given level of theory (e.g., B3LYP with a suitable basis set), one can obtain a theoretical spectrum. researchgate.net These calculated frequencies are often scaled to better match experimental results. The analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectra to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O, N-O, and C-N bonds. researchgate.net

Prediction of Electronic Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths. For this compound, TD-DFT calculations would help identify the nature of the electronic transitions, such as n→π* and π→π*, which are characteristic of molecules with chromophores like the nitro group and the conjugated pyridinone system. researchgate.net

Reactivity Descriptors and Indices

Quantum chemical calculations can provide a range of descriptors that help to understand and predict the chemical reactivity of a molecule. These are often derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Key reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I+A)/2

Chemical Hardness (η): (I-A)/2

Chemical Softness (S): 1/(2η)

Electrophilicity Index (ω): χ²/(2η)

Global Reactivity Descriptors

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons, characteristic of a better nucleophile. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Hardness (η) : Chemical hardness represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. hakon-art.com It is calculated as: η = (ELUMO - EHOMO).

Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. Softer molecules are generally more reactive. nih.gov

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as an electrophile. hakon-art.com A higher electrophilicity index points to a more potent electrophile. It is defined as ω = μ² / (2η).

Below is a representative data table of calculated global reactivity descriptors for a molecule structurally similar to this compound, based on DFT calculations.

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -7.25 |

| LUMO Energy | ELUMO | -3.10 |

| Energy Gap | ΔE | 4.15 |

| Chemical Potential | μ | -5.175 |

| Hardness | η | 4.15 |

| Softness | S | 0.241 |

| Electrophilicity Index | ω | 3.22 |

Note: The values in this table are illustrative for a comparable nitropyridone system and are intended to represent the expected range for this compound.

Local Reactivity Descriptors

While global descriptors give a picture of the molecule as a whole, local reactivity descriptors identify the specific atomic sites most likely to be involved in a reaction.

Fukui Functions (f(r)) : The Fukui function is a key local reactivity indicator that shows the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgscm.com It helps to pinpoint the most reactive sites for different types of attacks:

f+(r) : for nucleophilic attack (where an electron is added). The site with the highest f+ value is the most susceptible to attack by a nucleophile.

f-(r) : for electrophilic attack (where an electron is removed). The site with the highest f- value is the most likely to be attacked by an electrophile. nih.gov

f0(r) : for radical attack.

Parr Functions : The Parr function is another local descriptor that can be used to predict reactive sites. It is particularly useful in identifying the most electrophilic centers in a molecule.

For this compound, analysis of these functions would likely reveal that the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing nitro and carbonyl groups, are the primary sites for nucleophilic attack.

The following table illustrates condensed Fukui function values for a representative nitropyridone, indicating the susceptibility of different atoms to attack.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 (Amide) | 0.08 | 0.12 |

| C2 (Carbonyl) | 0.15 | 0.05 |

| C3 (Nitro-bearing) | 0.25 | 0.02 |

| C4 (Methyl-bearing) | 0.09 | 0.08 |

| C5 | 0.22 | 0.10 |

| C6 | 0.11 | 0.06 |

| N (Nitro) | 0.03 | 0.35 |

| O (Nitro) | 0.04 | 0.11 |

| O (Carbonyl) | 0.03 | 0.11 |

Note: These values are representative examples for a similar molecular structure. Higher values indicate greater reactivity for the specified type of attack.

Analysis of Reactive Sites for Electrophilic and Nucleophilic Attacks

Integrating the information from local descriptors like Fukui functions and the molecular electrostatic potential (MEP) map allows for a detailed prediction of reactive behavior.

Sites for Nucleophilic Attack : In this compound, the presence of the electron-withdrawing nitro group (-NO₂) at the C3 position and the carbonyl group at the C6 position significantly depletes electron density in the pyridine ring. This makes several carbon atoms electrophilic and thus susceptible to nucleophilic attack. ic.ac.uk Computational analyses, such as the calculation of the f+ Fukui function and mapping of the MEP, would identify the regions of lowest electron density (typically colored blue in MEP maps). The most probable sites for nucleophilic attack are predicted to be the carbon atom bearing the nitro group (C3) and the carbon atom adjacent to the carbonyl group (C5). nih.gov

Sites for Electrophilic Attack : The sites for electrophilic attack are regions with high electron density. For this molecule, these would be associated with the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atom of the amide, which possess lone pairs of electrons. The f- Fukui function would highlight these atoms as the most probable centers for interaction with electrophiles. nih.gov The methyl group, being electron-donating, slightly increases the electron density at the C4 position, but the overwhelming effect of the nitro and carbonyl groups dominates the ring's reactivity.

Reaction Mechanism Modeling

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

A transition state (TS) is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration between reactants and products. fiveable.memasterorganicchemistry.com Characterizing the TS is crucial for understanding the reaction mechanism and calculating its activation energy. fiveable.me Computationally, a transition state is located on the potential energy surface as a first-order saddle point, which has one imaginary vibrational frequency corresponding to the motion along the reaction path. youtube.com For reactions involving this compound, such as a nucleophilic aromatic substitution, computational modeling would identify the geometry of the TS, including the partially formed and partially broken bonds. youtube.com

A reaction energy profile plots the change in potential energy as reactants are converted into products. libretexts.org By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy diagram for a proposed mechanism can be constructed. libretexts.org The activation energy (Ea or ΔG‡) is the energy difference between the reactants and the transition state. libretexts.org A lower activation energy implies a faster reaction rate. Modeling the reaction of this compound with a nucleophile would allow for the calculation of the activation energies for attack at different positions, thereby predicting the most favorable reaction pathway.

The Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comeuropa.eu MEDT analyzes the flow of electron density along the reaction pathway. An analysis of a reaction involving this compound within the MEDT framework would involve:

Analysis of Conceptual DFT Reactivity Indices : Using the global and local descriptors discussed earlier to understand the initial nucleophilic/electrophilic characters of the reactants.

Bonding Evolution Theory (BET) : A topological analysis of the electron localization function (ELF) along the reaction coordinate to understand precisely when and how bonds are broken and formed. This can reveal whether a reaction is concerted (bonds form/break simultaneously) or stepwise. mdpi.com

For a polar reaction involving the highly electrophilic this compound, MEDT would likely predict a significant global electron transfer (GET) from the nucleophile to the pyridone, facilitating the reaction.

Thermodynamic Property Calculations

The thermodynamic properties of a molecule are crucial for understanding its stability, reactivity, and behavior in chemical processes. Density Functional Theory (DFT) is a prominent computational method used to calculate these properties with a good balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine key thermodynamic parameters.

These calculations typically involve geometry optimization to find the lowest energy structure of the molecule, followed by frequency calculations. From the vibrational frequencies, thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at different temperatures.

Table 1: Hypothetical Thermodynamic Data for this compound

While specific experimental or calculated data for this compound is not available, the table below illustrates the kind of data that would be generated from such computational studies. The values are hypothetical and intended for illustrative purposes.

| Property | Value (Unit) |

| Enthalpy of formation (ΔHf°) | Value (kJ/mol) |

| Standard entropy (S°) | Value (J/mol·K) |

| Gibbs free energy of formation (ΔGf°) | Value (kJ/mol) |

| Heat Capacity (Cp) | Value (J/mol·K) |

Note: The values in this table are placeholders and would need to be determined by specific DFT calculations.

Studies on related nitro-substituted heterocyclic compounds have demonstrated the utility of these calculations in understanding their stability and potential as energetic materials. For instance, DFT studies on nitro derivatives of pyridine have been used to calculate their heats of formation nih.gov. Similar approaches could be applied to this compound to assess its thermodynamic stability.

Furthermore, computational studies on the tautomerism of related pyridinone systems, such as 2-amino-6-methyl pyrimidine-4-one, have utilized DFT to determine the relative stabilities of different tautomeric forms in various solvents jocpr.com. Given that this compound can exist in tautomeric forms (e.g., with its hydroxyl counterpart, 4-methyl-3-nitro-pyridin-6-ol), thermodynamic calculations would be essential to predict the predominant tautomer under different conditions.

Advanced Computational Methodologies (e.g., QTAIM, RDG)

To gain deeper insights into the electronic structure and nature of chemical bonding within this compound, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are invaluable.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. This method can identify bond critical points (BCPs) between atoms, and the properties at these points (like electron density, its Laplacian, and energy densities) reveal the nature of the interaction (e.g., covalent, ionic, hydrogen bond).

For this compound, QTAIM analysis could elucidate:

The nature of the C-N, C-C, C=O, and N-O bonds within the molecule.

The presence and strength of any intramolecular hydrogen bonds, for example, between the nitro group and adjacent hydrogens.

The characteristics of intermolecular interactions in a crystal lattice or dimer, which are crucial for understanding its solid-state properties.

Studies on other heterocyclic compounds have successfully used QTAIM to analyze bonding and intermolecular interactions nih.govtjnpr.org.

Reduced Density Gradient (RDG) Analysis

RDG analysis is a powerful method for visualizing and characterizing non-covalent interactions (NCIs). It is based on the relationship between the electron density (ρ) and its reduced gradient (s). By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by ρ, different types of interactions can be identified:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue or green spikes at negative values.

Weak van der Waals interactions are represented by green or light-colored surfaces.

Strong repulsive interactions (steric clashes) are shown as red spikes or surfaces.

An RDG analysis of this compound would provide a detailed 3D map of the non-covalent interactions governing its structure and interactions with other molecules. This would be particularly useful for understanding the influence of the nitro and methyl groups on the molecule's packing in the solid state. The application of RDG analysis to understand non-covalent interactions is well-established in computational chemistry researchgate.netacs.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.